methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14640216
InChI: InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3
SMILES:
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol

methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14640216

Molecular Formula: C12H11BrN2O2

Molecular Weight: 295.13 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
IUPAC Name methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3
Standard InChI Key YRXZQEBKCJULTK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂; molecular weight: 295.13 g/mol) features a pyrazole core with distinct substituents influencing its electronic and steric properties. The 3-bromobenzyl group introduces halogen-mediated lipophilicity and potential for Suzuki-Miyaura cross-coupling reactions, while the methyl ester at position 4 enhances solubility in organic solvents and serves as a handle for further derivatization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₁BrN₂O₂
Molecular Weight295.13 g/mol
IUPAC NameMethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate
Canonical SMILESCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br
Topological Polar Surface Area55.8 Ų

The bromine atom at the meta position of the benzyl group contributes to steric hindrance and electronic effects, which may modulate binding interactions in biological systems . X-ray crystallography of analogous compounds suggests a planar pyrazole ring with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically employs a multi-step protocol involving:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds .

  • N-Alkylation: Introduction of the 3-bromobenzyl group via nucleophilic substitution using 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol under acidic catalysis .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Alkylation3-Bromobenzyl bromide, K₂CO₃, DMF, 80°C72–85
EsterificationCH₃OH, H₂SO₄, reflux90–95

Side reactions, such as over-alkylation or ester hydrolysis, are mitigated through controlled stoichiometry and anhydrous conditions . Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields >80% .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The compound exhibits reactivity at three primary sites:

  • Pyrazole N1: Participates in alkylation and coordination chemistry .

  • Bromine Atom: Undergoes cross-coupling (e.g., Suzuki, Stille) for biaryl synthesis .

  • Ester Group: Hydrolyzable to carboxylic acid or trans-esterified with alcohols.

Notable Reactions:

  • Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives, expanding structural diversity for SAR studies .

  • Ester Hydrolysis: Treatment with NaOH/H₂O produces the carboxylic acid, a precursor for amide conjugates.

Comparative Analysis with Structural Analogues

Ethyl Ester Derivative

Replacing the methyl ester with an ethyl group (C₁₃H₁₃BrN₂O₂; MW: 309.16 g/mol) increases lipophilicity (logP = 2.8 vs. 2.5) and alters metabolic stability. In vivo pharmacokinetic studies in rodents reveal a 40% longer half-life for the ethyl variant, making it preferable for prolonged therapeutic effects .

Table 3: Methyl vs. Ethyl Ester Properties

PropertyMethyl EsterEthyl Ester
logP2.52.8
Plasma Half-Life2.1 h2.9 h
Solubility (H₂O)0.12 mg/mL0.08 mg/mL

Applications in Materials Science

The compound’s rigid aromatic structure and bromine substituent make it a candidate for organic semiconductors. Thin-film transistors incorporating pyrazole derivatives exhibit hole mobility of 0.6 cm²/V·s, comparable to standard oligothiophenes .

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